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Introduction

TNO155 is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-
containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that
plays a critical role in cell growth and differentiation through the MAPK signaling pathway. As
an oncoprotein and a potential immunomodulator, SHP2 is a compelling therapeutic target in
oncology. TNO155 has demonstrated the potential to enhance anti-tumor activity in
combination with other targeted therapies.[1][2] Patient-derived xenograft (PDX) models, which
involve the implantation of patient tumor tissue into immunodeficient mice, are crucial for
preclinical evaluation of novel cancer therapies as they preserve the heterogeneity and
architecture of the original tumor.[3] This document provides detailed application notes and
protocols for the administration of TNO155 in PDX models.

Mechanism of Action and Signaling Pathway

TNO155 is an allosteric inhibitor that binds to a tunnel-like site on the SHP2 protein. This
binding stabilizes SHP2 in an inactive conformation, thereby preventing its activation and
downstream signaling.[4] The primary signaling cascade inhibited by TNO155 is the RAS-
MAPK pathway. By inhibiting SHP2, TNO155 prevents the dephosphorylation of key signaling
molecules, leading to the downregulation of phosphorylated ERK (p-ERK) and phosphorylated
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MEK (p-MEK).[1] Additionally, TNO155 has been shown to suppress the JAK/STAT signaling
pathway by downregulating p-JAK1, p-STAT1, and p-STAT3.[1]

TNO155 Signaling Pathway Inhibition

Receptor Tyrosine
Kinase (RTK)
1
]
1

Gene Transcription

Cell Proliferation
& Survival

Click to download full resolution via product page
Caption: TNO155 inhibits SHP2, blocking RAS-MAPK and JAK-STAT signaling.

Data Presentation: TNO155 Efficacy in PDX Models

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.researchgate.net/publication/352072840_Initial_results_from_a_dose_finding_study_of_TNO155_a_SHP2_inhibitor_in_adults_with_advanced_solid_tumors
https://www.researchgate.net/publication/352072840_Initial_results_from_a_dose_finding_study_of_TNO155_a_SHP2_inhibitor_in_adults_with_advanced_solid_tumors
https://www.benchchem.com/product/b12388713?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

The following tables summarize the quantitative data on the efficacy of TNO155, both as a

single agent and in combination, in various PDX models.

Table 1: Single-Agent TNO155 Activity in PDX Models

Tumor
Dosing Growth
Tumor Type PDX Model Treatment o Reference
Schedule Inhibition
(TGI)
Variable
Neuroblasto Kelly (ALK- 10 mg/kg,
TNO155 moderate [5]
ma F1174L) BID, PO
responses
Table 2: Combination Therapy with TNO155 in PDX Models
Combinatio  Dosing
Tumor Type PDX Model Outcome Reference
n Treatment Schedule
NSCLC TNO155 +
Tumor
(KRAS - KRAS G12C - . [1]
o shrinkage
G12C) inhibitor
TNO155 +
Colorectal o Combination
- Ribociclib - ] [2]
Cancer ) benefit
(CDK4/6i)
TNO155 +
o Combination
Lung Cancer - Ribociclib - ) [2]
] benefit
(CDK4/6i)
TNO155: 7.5
mg/kg, BID, o
Significant
Neuroblasto Kelly (ALK- TNO155 + PO;
- . growth [5]
ma F1174L) Lorlatinib Lorlatinib: 1 o
inhibition
mg/kg, BID,
PO
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Experimental Protocols
TNO155 Formulation for Oral Administration

TNO155 is orally bioavailable in mice, with a reported bioavailability of 78%.[4] For in vivo
studies, TNO155 can be formulated as a suspension for oral gavage.

Materials:
e TNO155 powder
e Vehicle: 0.5% Methylcellulose (MC) with 0.2% Tween 80 in sterile water

Procedure:

Weigh the required amount of TNO155 powder based on the desired concentration and the
number of animals to be dosed.

» Prepare the vehicle solution by dissolving Tween 80 in sterile water, followed by the addition
of Methylcellulose. Mix thoroughly until a homogenous suspension is formed.

e Add the TNO155 powder to the vehicle.

» Vortex the mixture vigorously to ensure a uniform suspension.

Prepare fresh on each day of dosing.

Establishment of Patient-Derived Xenografts (PDX)

Materials:

Fresh patient tumor tissue

Immunodeficient mice (e.g., NOD/SCID, NSG)

Surgical tools (scalpels, forceps)

Matrigel (optional)
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o Phosphate-buffered saline (PBS) or appropriate cell culture medium

Procedure:

o Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions.

o Transport the tissue to the laboratory on ice in a sterile container with transport medium.
 In a sterile biosafety cabinet, wash the tumor tissue with cold PBS.

e Mince the tumor tissue into small fragments (approximately 2-3 mms).

e Anesthetize the immunodeficient mouse.

e Make a small incision in the skin on the flank of the mouse.

o Create a subcutaneous pocket using blunt dissection.

o Implant one to two tumor fragments into the subcutaneous pocket. The use of Matrigel may
improve engraftment rates.

o Close the incision with surgical clips or sutures.

e Monitor the mice for tumor growth.

TNO155 Administration and Efficacy Study in PDX
Models
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TNO155 PDX Efficacy Study Workflow
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Caption: Workflow for TNO155 administration and efficacy evaluation in PDX models.
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Procedure:

Once the PDX tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

Record the initial tumor volume and body weight of each mouse.
Prepare the TNO155 formulation as described in Protocol 1.

Administer TNO155 via oral gavage at the predetermined dose and schedule (e.g., 10
mg/kg, twice daily). The control group should receive the vehicle only.

Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
Calculate tumor volume using the formula: (Length x Width2) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

Continue treatment and monitoring until the tumors in the control group reach a
predetermined endpoint size or for a specified duration.

At the end of the study, euthanize the mice and collect the tumors for pharmacodynamic
analysis.

Pharmacodynamic Analysis

To confirm the on-target activity of TNO155, tumor lysates can be analyzed for the expression

of downstream signaling proteins.

Procedure:

Excise tumors from the mice at the end of the study.
Snap-freeze the tumor tissue in liquid nitrogen or process it immediately.
Homogenize the tumor tissue and prepare protein lysates.

Perform Western blotting to analyze the levels of total and phosphorylated SHP2, ERK, and
MEK. A reduction in the levels of p-ERK and p-MEK in the TNO155-treated group compared
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to the control group would indicate target engagement.

 Alternatively, DUSP6 expression can be measured by gPCR as a pharmacodynamic marker
of SHP2 inhibition.[1]

Conclusion

TNO155 is a promising SHP2 inhibitor with demonstrated preclinical activity in PDX models,
particularly in combination with other targeted agents. The protocols outlined in this document
provide a framework for researchers to effectively design and execute in vivo studies to
evaluate the efficacy of TNO155 in various cancer types using patient-derived xenografts.
Careful adherence to these methodologies will ensure the generation of robust and
reproducible data to further elucidate the therapeutic potential of TNO155.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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